
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Vue d'ensemble
Description
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate, also known as BHMC, is an important organic compound that has a wide range of applications in the scientific research and industrial fields. BHMC is a cyclic ester of the hydroxy-methylcyclobutane carboxylic acid and is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, biochemicals, and intermediates for industrial processes. BHMC is also an important intermediate in the synthesis of several biologically active compounds, such as antibiotics, antifungals, and antivirals.
Applications De Recherche Scientifique
Organic Synthesis: Benzylic Bromination
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate: plays a role in organic synthesis, particularly in benzylic bromination reactions. This compound can be used in continuous flow photochemistry, which has been increasingly applied to challenges faced by synthetic organic chemists . The reactivity of this compound with electron-rich aromatic substrates makes it a valuable reagent in the synthesis of various organic molecules.
Pharmaceutical Industry: Drug Synthesis
In the pharmaceutical industry, Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is utilized as an intermediate in the synthesis of drugs. Its molecular structure allows for the creation of complex drug molecules, contributing to the development of new medications and treatments .
Material Science: Surface Chemistry
This compound finds its application in material science through surface-induced photoreactions. It can be used to prepare patterned binary monolayers on substrates like silver, which is a technique useful in the fabrication of nanomaterials and electronic devices .
Chemical Engineering: Process Optimization
In chemical engineering, Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is involved in process optimization. Its properties can be exploited to improve the efficiency of chemical processes, such as catalysis and reaction kinetics, which are crucial for industrial-scale production .
Biochemistry: Enzymatic Studies
The biochemical applications of this compound include enzymatic studies and protein interactions. It can be used as a substrate or inhibitor in enzymatic assays to understand the biochemical pathways and mechanisms .
Industrial Uses: Catalyst and Solvent
Lastly, Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate serves as a catalyst and solvent in various industrial applications. Its chemical stability and solubility make it a versatile compound for use in a wide range of chemical reactions and processes .
Propriétés
IUPAC Name |
benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(15)7-11(8-13)12(14)16-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVTFZFBYSFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)


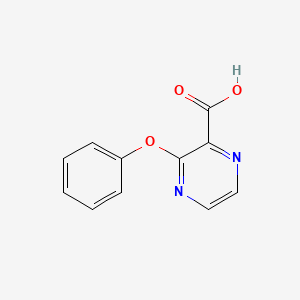
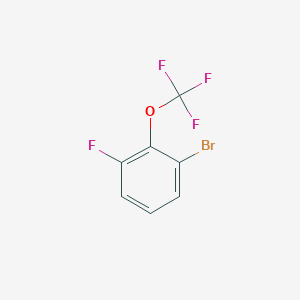
![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)
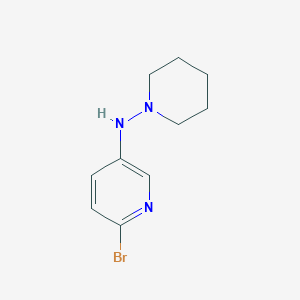
![1-[3-Amino-4-(1h-imidazol-1-yl)phenyl]ethanone](/img/structure/B1396667.png)
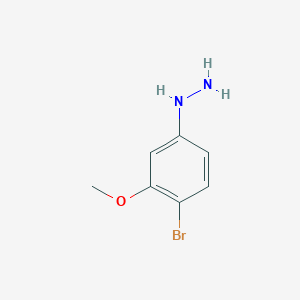
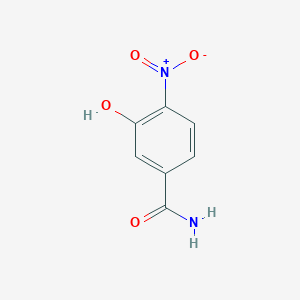
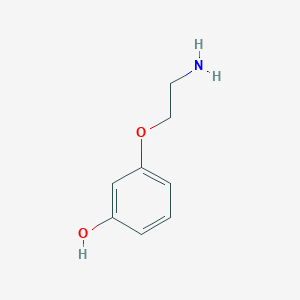
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
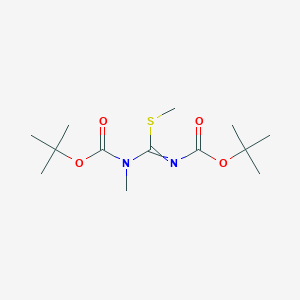
![[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1396677.png)